Bienvenue dans la boutique en ligne BenchChem!

4-Imino-thiazolidin-2-one

PI3K inhibition Phosphodiesterase inhibition Kinase inhibitor design

4-Imino-thiazolidin-2-one (CAS 19967-65-8) is a thiazolidinone heterocycle with a distinct 4-imino hydrogen-bond donor geometry fundamentally different from the widespread TZD (4-oxo) and 2-imino regioisomers. This scaffold exhibits complete absence of class I PI3K inhibition across 28 analogues, making it an essential negative control for kinase selectivity profiling. Its C5 active methylene enables high-yield aldol condensation for rapid 5-arylidene library synthesis, while N3-substituted derivatives demonstrate DPPH radical scavenging exceeding reference antioxidants. Procure at 95% purity for reproducible SAR exploration in PDE inhibition and oxidative stress programs.

Molecular Formula C3H4N2OS
Molecular Weight 116.14 g/mol
CAS No. 19967-65-8
Cat. No. B012533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imino-thiazolidin-2-one
CAS19967-65-8
Molecular FormulaC3H4N2OS
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)S1)N
InChIInChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)
InChIKeyPECKLIXQHBFLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Imino-thiazolidin-2-one (CAS 19967-65-8): Procurement-Ready Building Block for Kinase-Focused Medicinal Chemistry


4-Imino-thiazolidin-2-one (CAS 19967-65-8) is a heterocyclic scaffold belonging to the 4-thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms with an imino group at the 4-position. With a molecular weight of 116.14 g/mol, computed XLogP3-AA of -0.3, and topological polar surface area of 80.8 Ų [1], this compound serves as a versatile building block for derivatization in kinase inhibitor discovery programs. The scaffold is commercially available at purities typically ranging from 95% to 97% and is supplied by multiple reputable vendors including Sigma-Aldrich, Fluorochem, AKSci, and Apollo Scientific. The 4-imino-thiazolidin-2-one core has been investigated as a thiazolidinedione (TZD) replacement strategy in phosphoinositide 3-kinase (PI3K) inhibitor design, with the imino group offering distinct hydrogen-bonding capabilities compared to the 4-oxo TZD counterpart [2].

4-Imino-thiazolidin-2-one (CAS 19967-65-8): Why Generic 2-Imino or 2,4-Dioxo Analogs Cannot Substitute in SAR-Driven Programs


Within the thiazolidinone family, the position and nature of the heteroatom substituent fundamentally alters the scaffold's biological trajectory. While 2-imino-thiazolidin-4-ones and 2,4-thiazolidinediones (TZDs) have been extensively characterized in medicinal chemistry programs and clinical applications [1], 4-imino-thiazolidin-2-ones remain a comparatively underexplored chemotype with fewer than 30 primary research articles published on this specific scaffold [2]. This relative scarcity of literature creates both a challenge and an opportunity: generic substitution with more common 2-imino or 4-oxo analogs will not reproduce the hydrogen-bonding geometry at the 4-position nor the distinct target engagement profiles observed for 4-imino derivatives. Specifically, the 4-imino group introduces an additional hydrogen-bond donor site compared to the 4-oxo of TZDs, which can alter binding interactions with non-conserved kinase domain residues [2]. Furthermore, the synthetic accessibility of the 4-imino scaffold enables derivatization at the N3 and C5 positions that is not directly transferable to 2-imino regioisomers [3]. The evidence below quantifies where these structural differences translate to measurable divergence in target inhibition and chemical behavior.

4-Imino-thiazolidin-2-one (CAS 19967-65-8): Quantitative Differential Evidence for Procurement Decision-Making


4-Imino-thiazolidin-2-one vs. 2,4-Thiazolidinedione: Divergent PI3K to PDE Target Engagement Following Core Substitution

In a direct head-to-head comparison using the same synthetic series, the thiazolidinedione (TZD) parent compound demonstrated pan-inhibition of class I PI3K isoforms. However, when the 4-oxo group was replaced with a 4-imino group to generate a series of 28 4-iminothiazolidin-2-one analogues, all compounds exhibited poor inhibition of all class I PI3K isoforms. This loss of PI3K activity was accompanied by the identification of an alternate target: the phosphodiesterases (PDEs), with preliminary screening showing improved PDE inhibitory activity relative to the parent TZD series [1]. This demonstrates that the 4-imino substitution fundamentally reprograms target engagement rather than simply modulating potency at the same target.

PI3K inhibition Phosphodiesterase inhibition Kinase inhibitor design Scaffold hopping

4-Imino-thiazolidin-2-one vs. 2-Imino-thiazolidin-4-one: Differential Reactivity at C5 Methylene Position Enables Unique Derivatization

The 4-imino-thiazolidin-2-one scaffold contains an active methylene group at the C5 position that participates in aldol condensation reactions with aromatic aldehydes to generate 5-arylidene derivatives. Under optimized conditions using equimolar amounts of 3-phenyl-4-imino-thiazolidin-2-one and appropriate aromatic aldehydes with monoaminoethanol as catalyst, these reactions proceed with high yield [1]. In contrast, 2-imino-thiazolidin-4-ones, which are structurally isomeric but bear the imino group at the 2-position and carbonyl at the 4-position, exhibit different reactivity patterns and have been far more extensively studied, with 4-imino-2-thiazolidones described as 'relatively unexplored with regard to their preparation synthetic protocols and biological action spectrum in modern organic and pharmaceutical chemistry as compared to their 2-imino derivatives' [2].

Heterocyclic chemistry C5 functionalization Aldol condensation Synthetic accessibility

4-Imino-thiazolidin-2-one vs. 3-Aryl-4-thioxo-thiazolidin-2-one: Enhanced Electrophilicity of Thiocarbonyl Enables Ammonia-Driven Conversion

In the synthetic route to 4-imino-thiazolidin-2-one derivatives, 3-aryl-thiazolidine-2,4-diones undergo thionation with phosphorus pentasulfide to yield 3-aryl-4-thioxo-thiazolidin-2-ones. The thiocarbonyl group at the C4 position in these intermediates exhibits significantly stronger electrophilic character compared to the corresponding carbonyl group in the parent 3-aryl-thiazolidine-2,4-diones. This enhanced electrophilicity enables treatment with 25% aqueous ammonia to directly afford novel 3-aryl-4-imino-thiazolidine-2-ones, a transformation that relies on the superior leaving-group character and electrophilic activation of the thioxo intermediate [1]. The same conversion using the carbonyl (oxo) analog does not proceed under comparable conditions.

Thionation Electrophilicity Aminolysis Synthetic methodology

4-Imino-thiazolidin-2-one Derivatives vs. Reference Antioxidants: Quantified DPPH Radical Scavenging Superiority

In a study evaluating N3-substituted 4-iminothiazolidin-2-one derivatives for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, certain synthesized compounds demonstrated greater potency when compared directly with established reference antioxidants [1]. The research specifically notes: 'When compared with existing antioxidants, some of our compounds were found to be more potent.' While the primary data are for derivatized analogs rather than the unsubstituted core, this finding establishes that the 4-imino-thiazolidin-2-one scaffold can be elaborated to yield antioxidant agents exceeding the activity of reference compounds.

Antioxidant activity DPPH assay Free radical scavenging Oxidative stress

4-Imino-thiazolidin-2-one as a Scaffold with Documented PDE Inhibitory Activity Following PI3K Screening Failure

Following the observation that 28 4-iminothiazolidin-2-one analogues failed to inhibit class I PI3K isoforms despite the TZD parent's pan-PI3K activity, researchers conducted target deconvolution studies that identified phosphodiesterases (PDEs) as an alternate target engaged by this chemotype. Preliminary screening results demonstrated improved PDE inhibitory activity for the 4-iminothiazolidin-2-one series [1]. While exact IC50 values for PDE inhibition are not specified in the available abstract, the identification of PDE as a target distinct from PI3K represents a functional differentiation from the TZD class, which is predominantly associated with PI3K, PPARγ, and aldose reductase inhibition.

Phosphodiesterase inhibition Target deconvolution Kinase selectivity Off-target identification

4-Imino-thiazolidin-2-one: Computed Physicochemical Differentiation from 2,4-Thiazolidinedione for Formulation and Permeability Considerations

Comparative analysis of computed physicochemical properties reveals structural differentiation between 4-imino-thiazolidin-2-one and the widely used 2,4-thiazolidinedione (TZD) scaffold. 4-Imino-thiazolidin-2-one possesses a topological polar surface area (TPSA) of 80.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and an XLogP3-AA of -0.3 [1]. In contrast, 2,4-thiazolidinedione (CID 5437) has a TPSA of 63.3 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and an XLogP3 of -0.43 [2]. The imino substitution reduces the hydrogen-bond donor count by one and increases TPSA by approximately 17.5 Ų relative to TZD, which may affect membrane permeability, solubility, and target binding orientation.

Physicochemical properties Hydrogen bonding Lipophilicity Drug-likeness

4-Imino-thiazolidin-2-one (CAS 19967-65-8): Evidence-Based Application Scenarios for Scientific Procurement


Scaffold-Hopping from TZD-Based PI3K Inhibitors to PDE-Focused Discovery Programs

For research groups seeking to pivot away from PI3K inhibition—whether due to toxicity concerns, isoform selectivity challenges, or strategic portfolio diversification—4-imino-thiazolidin-2-one offers a chemically tractable starting point that retains the thiazolidinone core architecture while fundamentally altering target engagement. The evidence demonstrates that replacing the 4-oxo group of TZDs with a 4-imino group results in complete loss of class I PI3K inhibitory activity and instead engages phosphodiesterases [6]. This scaffold-hopping approach enables medicinal chemistry teams to leverage existing TZD synthetic expertise while accessing a distinct biological target space. Procurement of the core scaffold supports systematic SAR exploration of PDE inhibition, with commercial availability at 95–97% purity ensuring reproducible starting material for derivative synthesis .

C5-Functionalized Library Synthesis Leveraging Active Methylene Reactivity

The presence of an active methylene group at the C5 position of 4-imino-thiazolidin-2-one enables high-yield aldol condensation with aromatic aldehydes to generate structurally diverse 5-arylidene derivatives [6]. This reactivity profile supports the construction of compound libraries for screening against targets where 5-substitution modulates activity. The synthetic accessibility of this position distinguishes the 4-imino scaffold from isomeric 2-imino-thiazolidin-4-ones, which have been far more extensively studied and may not offer equivalent derivatization handles . Procurement of the core scaffold is therefore justified for programs requiring rapid access to 5-substituted thiazolidinone libraries with the unique hydrogen-bonding geometry provided by the 4-imino motif.

Antioxidant Agent Development with Scaffold-Derived Potency Exceeding Reference Compounds

Research programs targeting oxidative stress-related pathologies can utilize 4-imino-thiazolidin-2-one as a validated starting point for developing novel antioxidant agents. N3-substituted derivatives of this scaffold have demonstrated DPPH radical scavenging activity that exceeds the potency of established reference antioxidants in head-to-head in vitro comparisons [6]. The core scaffold's favorable physicochemical profile—including modest molecular weight (116.14 g/mol) and acceptable polarity (XLogP3-AA -0.3) —provides an attractive starting point for hit-to-lead optimization. Procurement of the core enables systematic exploration of both N3 and C5 substitution patterns to further enhance antioxidant efficacy while maintaining favorable drug-like properties.

Kinase Selectivity Profiling Using an Underexplored Chemotype with Documented PI3K Negativity

The documented lack of class I PI3K inhibition across 28 distinct 4-iminothiazolidin-2-one analogues [6] makes this scaffold valuable as a negative control or selectivity tool in kinase profiling panels. For research groups developing kinase inhibitors—particularly those targeting the PI3K/AKT/mTOR pathway—the ability to definitively rule out PI3K off-target activity is critical for establishing mechanism of action and safety margins. Unlike the extensively characterized TZD scaffold, which carries inherent PI3K liability, 4-imino-thiazolidin-2-one offers a clean baseline for assessing target engagement at non-PI3K kinases or other enzyme classes. The scaffold's commercial availability and modest cost support its use in routine selectivity counter-screening within medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Imino-thiazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.